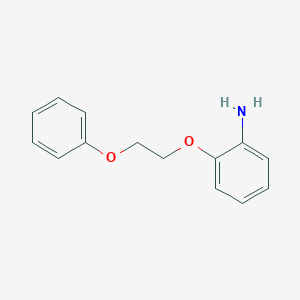
2-(2-Phénoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxyethoxy)aniline is a chemical compound that is a part of the aniline derivatives. These compounds are significant in various chemical reactions and have been studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of aniline derivatives involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. The synthesis approaches aim for high yield, good quality, and minimal environmental pollution. Techniques such as elemental analyses, IR spectra, and 1H NMR are employed to characterize the product structure (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of aniline derivatives, including 2-(2-Phenoxyethoxy)aniline, can be characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction analysis helps in understanding the crystal structure, providing insights into the molecular conformation and interactions within the compound (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
Aniline derivatives engage in various chemical reactions, including oxidative coupling, catalytic oxidation, and copolymerization. These reactions demonstrate the versatility and reactivity of aniline derivatives in different chemical environments. The outcomes of these reactions, such as the synthesis of polymers and oxidation products, are significant for understanding the chemical behavior of these compounds (Shengxiao Zhang et al., 2009).
Physical Properties Analysis
The physical properties of 2-(2-Phenoxyethoxy)aniline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. These properties are influenced by the molecular structure and substituents on the aniline ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox behavior, are key to understanding the applications and reactions of 2-(2-Phenoxyethoxy)aniline derivatives. Studies on the copolymerization and electrochemical properties provide valuable information on the conductive and redox characteristics of these compounds (Shao-lin Mu, 2004).
Applications De Recherche Scientifique
Développement de médicaments anticancéreux
2-(2-Phénoxyethoxy)aniline : les dérivés ont été explorés pour leur potentiel en tant qu'agents anticancéreux. Plus précisément, ils ont été utilisés pour concevoir et synthétiser des dérivés de pyrimidine qui agissent comme inhibiteurs doubles des kinases Mer et c-Met . Ces kinases sont souvent surexprimées dans diverses tumeurs, ce qui en fait des cibles idéales pour les médicaments antitumoraux. Par exemple, le composé 18c, un dérivé de This compound, a montré une activité inhibitrice robuste contre ces kinases et a démontré des activités antiprolifératives prometteuses sur des cellules cancéreuses comme HepG2, MDA-MB-231 et HCT116 .
Inhibition de la kinase pour le traitement des tumeurs
Les composés d'aniline substitués, y compris This compound, ont été incorporés dans des molécules affichant de bonnes activités inhibitrices vis-à-vis de la kinase Mer . Ceci est significatif car la kinase Mer, qui fait partie de la famille Tyro3-Axl-Mer, est associée à la progression tumorale et aux métastases. Les composés présentant de fortes activités inhibitrices peuvent potentiellement conduire à des traitements efficaces contre la tumeur.
Études pharmacologiques
This compound : est utilisé dans la recherche pharmacologique en raison de ses propriétés structurelles. Il sert de bloc de construction pour la synthèse de divers composés présentant des activités pharmacologiques potentielles. Sa structure moléculaire permet des modifications qui peuvent conduire à la découverte de nouveaux médicaments avec des effets thérapeutiques divers .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFHGUDMYDGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580053 |
Source


|
| Record name | 2-(2-Phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114012-05-4 |
Source


|
| Record name | 2-(2-Phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
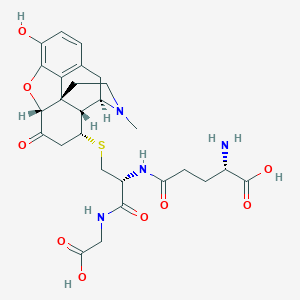


![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
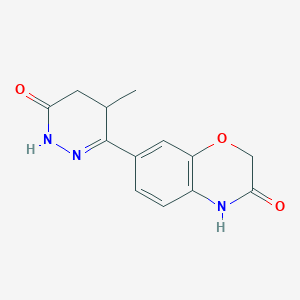
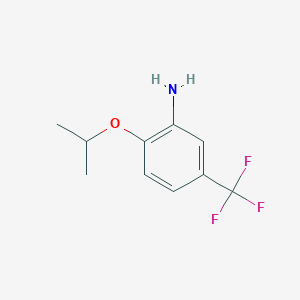
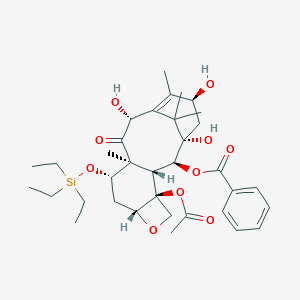
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)




